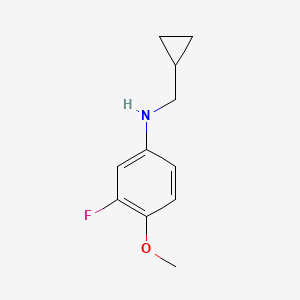
2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドは、分子式C17H28N2O3を持つ合成有機化合物です。アミノ基、ジエトキシエチル基、フェニルエチル基、ペンタンアミド骨格を含む複雑な構造が特徴です。
製法
合成経路と反応条件
2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドの合成には、通常、複数段階の有機反応が伴います。一般的な方法には、以下の手順が含まれます。
ジエトキシエチル基の形成: これは、エチレングリコールとエタノールを酸触媒の存在下で反応させることで実現できます。
フェニルエチル基の導入: この手順には、アミンをフェニルエチルハライドで塩基性条件下でアルキル化することが含まれます。
ペンタンアミド骨格の形成: これは、適切なカルボン酸誘導体をアミンと反応させることで合成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。このプロセスは、通常、収率と純度を最適化するために設計され、再結晶やクロマトグラフィーによる精製などの追加手順が含まれる場合があります。
化学反応解析
反応の種類
2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: アミノ基は、酸化されてニトロ誘導体またはニトロソ誘導体を形成することができます。
還元: この化合物は、還元されてアミンまたはアルコールを形成することができます。
置換: ジエトキシエチル基は、他のアルキル基またはアリール基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 置換反応には、塩基の存在下でアルキルハライドやアリールハライドなどの試薬が関与する可能性があります。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってニトロ誘導体が生成される一方、還元によって第一級または第二級アミンが生成される場合があります。
科学研究への応用
2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドは、科学研究において幅広い用途を持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用に関する研究や、受容体結合アッセイにおけるリガンドとして使用される可能性があります。
産業: これは、特殊化学品の製造や、他の化合物の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.
Introduction of the phenylethyl group: This step involves the alkylation of an amine with a phenylethyl halide under basic conditions.
Formation of the pentanamide backbone: This can be synthesized by reacting a suitable carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
科学的研究の応用
2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドの作用機序は、特定の分子標的との相互作用に関与します。アミノ基は、酵素や受容体と水素結合を形成する場合がありますが、フェニルエチル基は疎水性相互作用に関与する可能性があります。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 2-アミノ-N-(2,2-ジエトキシエチル)-N-(2-フェニルエチル)プロパンアミド
- 2-アミノ-N-(2,2-ジエトキシエチル)-N-フェニルエチル-2-フェニルアセトアミド
独自性
類似の化合物と比較して、2-アミノ-N-(2,2-ジエトキシエチル)-4-メチル-N-(2-フェニルエチル)ペンタンアミドは、独自のペンタンアミド骨格を持っています。これは、異なる化学的および生物学的特性を与える可能性があります。この独自性は、他の類似の化合物がそれほど効果的ではない可能性のある特定の用途に役立つ化合物にする可能性があります。
特性
分子式 |
C20H34N2O3 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C20H34N2O3/c1-5-24-19(25-6-2)15-22(20(23)18(21)14-16(3)4)13-12-17-10-8-7-9-11-17/h7-11,16,18-19H,5-6,12-15,21H2,1-4H3 |
InChIキー |
VWOIVYLZBORBLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


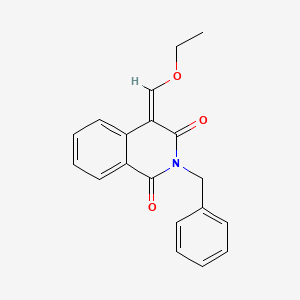

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)


![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)
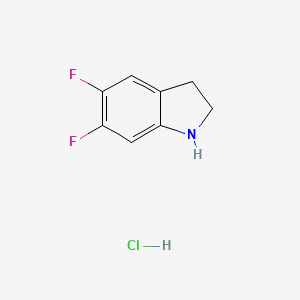
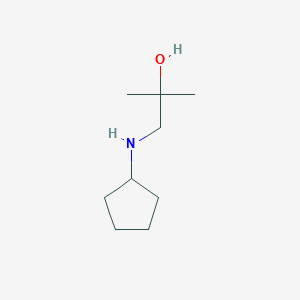
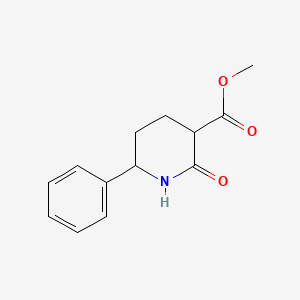
methyl)pyrrolidine](/img/structure/B12316470.png)
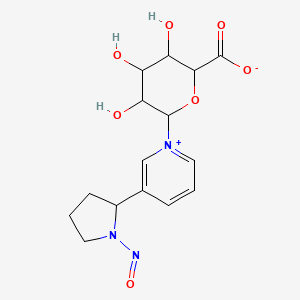
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
